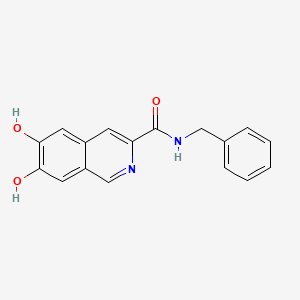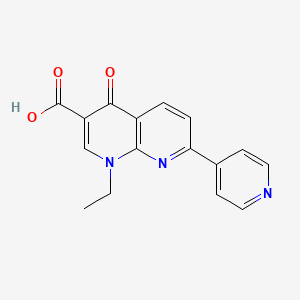
1-Ethyl-4-oxo-7-(pyridin-4-yl)-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Ethyl-4-oxo-7-(pyridin-4-yl)-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid is a synthetic organic compound belonging to the class of quinolone derivatives. This compound is known for its broad-spectrum antibacterial activity and is used in various scientific research applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethyl-4-oxo-7-(pyridin-4-yl)-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the key intermediate, ethyl 4-oxo-7-(pyridin-4-yl)-1,4-dihydroquinoline-3-carboxylate.
Cyclization: The intermediate undergoes cyclization under acidic conditions to form the naphthyridine core.
Ester Hydrolysis: The ester group is hydrolyzed to yield the carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch Reactors: Utilizing batch reactors for controlled synthesis.
Purification: Employing techniques such as recrystallization and chromatography for purification.
Quality Control: Implementing stringent quality control measures to ensure consistency and compliance with regulatory standards.
化学反応の分析
Types of Reactions
1-Ethyl-4-oxo-7-(pyridin-4-yl)-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinolone derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products
Oxidation: Formation of quinolone derivatives.
Reduction: Formation of dihydro derivatives.
Substitution: Introduction of various functional groups.
科学的研究の応用
1-Ethyl-4-oxo-7-(pyridin-4-yl)-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its antibacterial properties and potential use in treating infections.
Medicine: Explored for its therapeutic potential in treating bacterial infections.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The compound exerts its antibacterial effects by inhibiting the enzymes topoisomerase II (DNA gyrase) and topoisomerase IV. These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination. By binding to these enzymes, the compound prevents the unwinding of DNA, thereby inhibiting bacterial growth and proliferation .
類似化合物との比較
Similar Compounds
Rosoxacin: A quinolone derivative with similar antibacterial properties.
Ciprofloxacin: Another quinolone antibiotic with a broader spectrum of activity.
Norfloxacin: A quinolone used to treat urinary tract infections.
Uniqueness
1-Ethyl-4-oxo-7-(pyridin-4-yl)-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid is unique due to its specific structural features, which confer distinct antibacterial properties. Its ability to inhibit both DNA gyrase and topoisomerase IV makes it a potent antibacterial agent.
特性
分子式 |
C16H13N3O3 |
|---|---|
分子量 |
295.29 g/mol |
IUPAC名 |
1-ethyl-4-oxo-7-pyridin-4-yl-1,8-naphthyridine-3-carboxylic acid |
InChI |
InChI=1S/C16H13N3O3/c1-2-19-9-12(16(21)22)14(20)11-3-4-13(18-15(11)19)10-5-7-17-8-6-10/h3-9H,2H2,1H3,(H,21,22) |
InChIキー |
VUHFWOLAZQAXBB-UHFFFAOYSA-N |
正規SMILES |
CCN1C=C(C(=O)C2=C1N=C(C=C2)C3=CC=NC=C3)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


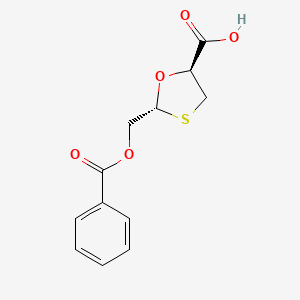

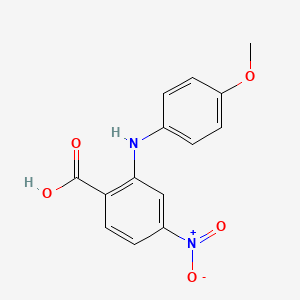
![(2S,3S,4S,5R,6R)-methyl 6-((1R,2S,3R,4R,5R)-3-acetoxy-4-azido-6,8-dioxabicyclo[3,2,1]octan-2-yloxy)-4,5-bis(benzyloxy)-3-(chlorocarbonyloxy)tetrahydro-2H-pyran-2-carboxylate](/img/structure/B11837221.png)

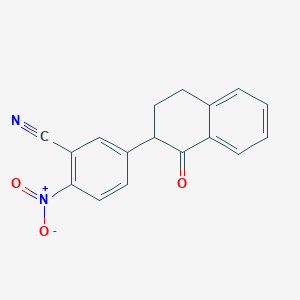
![tert-Butyl 2-oxospiro[indoline-3,3'-pyrrolidine]-1-carboxylate](/img/structure/B11837260.png)
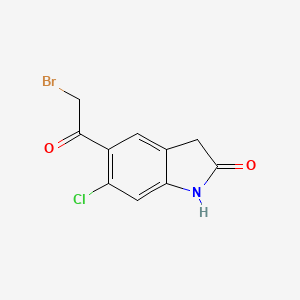
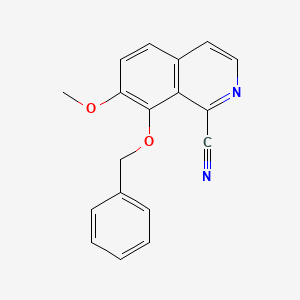
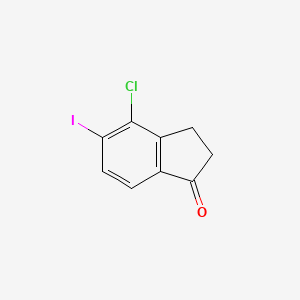
![1H-Indole-2-carboxylic acid, 5-[2-[(methylamino)sulfonyl]ethyl]-3-(4-pyridinyl)-, methyl ester](/img/structure/B11837285.png)

